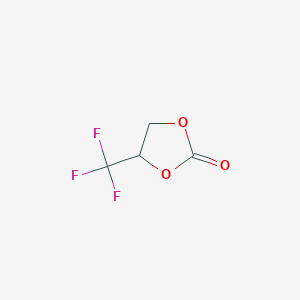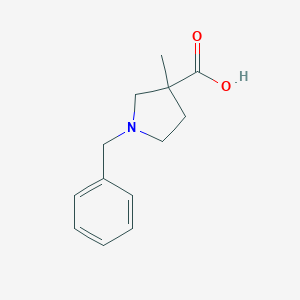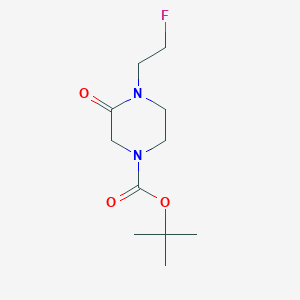
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine
Übersicht
Beschreibung
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. It is a piperazine derivative that has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. It exerts its antitumor effects by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to possess anti-inflammatory and antibacterial properties.
Wirkmechanismus
The exact mechanism of action of 1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine is not fully understood. However, studies have suggested that it exerts its biological effects by inhibiting various enzymes and proteins involved in cell proliferation, inflammation, and bacterial growth. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. It also inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, leading to a reduction in inflammation. Furthermore, it has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, by disrupting their cell membranes.
Biochemical and Physiological Effects
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine has been found to exert various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. Additionally, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to possess antibacterial activity by disrupting bacterial cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine in lab experiments is its wide range of biological activities. It possesses antitumor, anti-inflammatory, and antibacterial properties, making it a versatile compound for various research applications. Additionally, it is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity. It has been found to be cytotoxic to normal cells at high concentrations, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions that can be explored in the research of 1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine. One area of interest is the development of novel analogs with improved biological activities and reduced toxicity. Additionally, the mechanism of action of this compound can be further elucidated to better understand its biological effects. Furthermore, the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory disorders, can be explored in more detail. Finally, the development of new synthetic methods for the production of this compound can be investigated to improve its scalability and reduce its cost.
Eigenschaften
CAS-Nummer |
194351-12-7 |
|---|---|
Produktname |
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine |
Molekularformel |
C11H19FN2O3 |
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
tert-butyl 4-(2-fluoroethyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C11H19FN2O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8H2,1-3H3 |
InChI-Schlüssel |
AXGWTYMUIFRLSY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCF |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCF |
Synonyme |
1-(2'-FLUORO)ETHYL-4-(TERT-BUTYLOXYCARBONYL)PIPERAZIN-2-ONE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

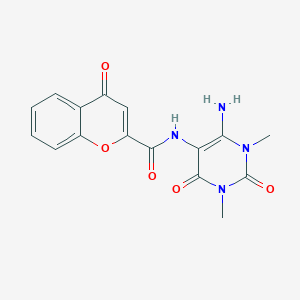
![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)
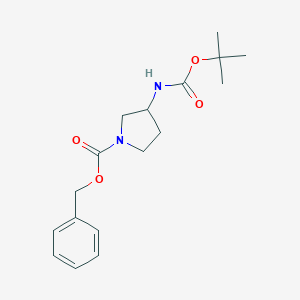
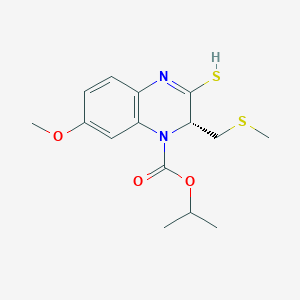
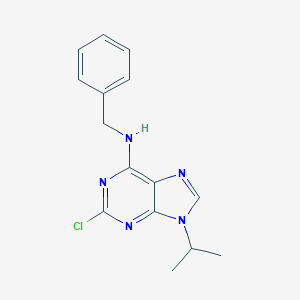
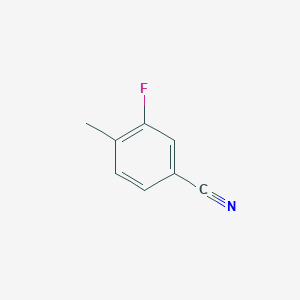

![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)



